molecular formula C12H11NO5 B4024460 (2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid

(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid

Cat. No.: B4024460
M. Wt: 249.22 g/mol
InChI Key: QVWDLGPTFFENHU-WAYWQWQTSA-N
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Description

(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid typically involves the reaction of 3-(methoxycarbonyl)aniline with maleic anhydride under reflux conditions. The reaction is carried out in a suitable solvent such as acetonitrile, with potassium carbonate as a catalyst . The reaction mixture is heated under reflux until the desired product is formed, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid is unique due to its specific structural features and the combination of aromatic and aliphatic components. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

(Z)-4-(3-methoxycarbonylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-18-12(17)8-3-2-4-9(7-8)13-10(14)5-6-11(15)16/h2-7H,1H3,(H,13,14)(H,15,16)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWDLGPTFFENHU-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid
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(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid
Reactant of Route 3
(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid

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